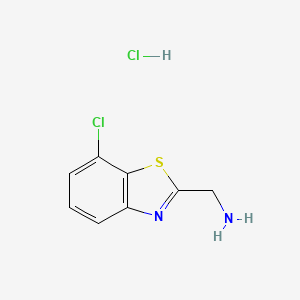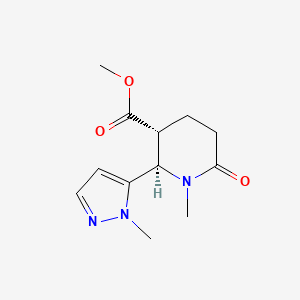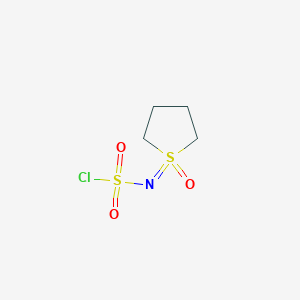
4-(2-methoxyethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethyl)aniline hydrochloride, also known as 2-methoxyethylbenzylamine hydrochloride, is an organic compound of the amine class. It is a white, crystalline solid with a molecular weight of 173.64 g/mol and a melting point of 130-132°C. It is insoluble in water, but soluble in methanol and ethanol. 4-(2-Methoxyethyl)aniline hydrochloride has a number of industrial and scientific applications, including use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyethyl)aniline hydrochloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals. It is also used as a catalyst in the synthesis of organic compounds and as a reagent in organic chemistry. Additionally, 4-(2-Methoxyethyl)aniline hydrochloride is used in the synthesis of polymeric materials, such as polyurethanes and polyethylene.
Wirkmechanismus
4-(2-Methoxyethyl)aniline hydrochloride acts as a catalyst in the synthesis of organic compounds. It is used to catalyze the reaction of two molecules, such as an acid and a base, to produce a desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of between 80-100°C.
Biochemical and Physiological Effects
4-(2-Methoxyethyl)aniline hydrochloride is not known to have any direct biochemical or physiological effects in humans or animals. However, it is important to note that it can be toxic if inhaled or ingested in large amounts.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2-Methoxyethyl)aniline hydrochloride in laboratory experiments is its ability to act as a catalyst in organic synthesis. It is also relatively inexpensive and easy to obtain. However, it is important to note that it is toxic and should be handled with caution. Additionally, it is insoluble in water and should be used in an inert atmosphere, such as nitrogen or argon.
Zukünftige Richtungen
The future directions for 4-(2-Methoxyethyl)aniline hydrochloride include its use in the synthesis of more complex organic compounds and in the development of new pharmaceuticals and agrochemicals. Additionally, it could be used to develop new materials, such as polyurethanes and polyethylene, and to create new catalysts for organic synthesis. Finally, further research could be conducted to explore the biochemical and physiological effects of 4-(2-Methoxyethyl)aniline hydrochloride.
Synthesemethoden
4-(2-Methoxyethyl)aniline hydrochloride can be synthesized through a multi-step process beginning with the reaction of 4-(2-methoxyethyl)aniline hydrochlorideylbenzene and hydrochloric acid. This reaction produces 4-(2-methoxyethyl)aniline hydrochlorideylbenzyl chloride, which is then reacted with aniline to produce 4-(4-(2-methoxyethyl)aniline hydrochlorideyl)aniline hydrochloride. The reaction is typically carried out in an inert atmosphere at a temperature of between 80-100°C.
Eigenschaften
IUPAC Name |
4-(2-methoxyethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5H,6-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIWWMRBLHXSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)aniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6600027.png)
![2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6600034.png)

![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)
![[(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B6600061.png)


![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)


![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)
